molecular formula C16H19N5O B11084934 Acetamide, N-(1-ethyl-1-methylprop-2-ynyl)-2-(5-p-tolyltetrazol-2-yl)-

Acetamide, N-(1-ethyl-1-methylprop-2-ynyl)-2-(5-p-tolyltetrazol-2-yl)-

Cat. No.: B11084934
M. Wt: 297.35 g/mol
InChI Key: NVFLMPNHNQSWIA-UHFFFAOYSA-N
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Description

“Acetamide, N-(1-ethyl-1-methylprop-2-ynyl)-2-(5-p-tolyltetrazol-2-yl)-” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group, an ethyl-methylprop-2-ynyl group, and a p-tolyltetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(1-ethyl-1-methylprop-2-ynyl)-2-(5-p-tolyltetrazol-2-yl)-” typically involves multi-step organic reactions. The starting materials may include acetamide derivatives, alkynes, and tetrazole precursors. Common synthetic routes may involve:

    Formation of the Acetamide Group: This can be achieved through the reaction of an amine with acetic anhydride or acetyl chloride.

    Introduction of the Ethyl-Methylprop-2-ynyl Group: This step may involve the use of alkylation reactions, where an alkyne is introduced to the acetamide derivative.

    Formation of the p-Tolyltetrazolyl Group: This can be synthesized through cycloaddition reactions involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“Acetamide, N-(1-ethyl-1-methylprop-2-ynyl)-2-(5-p-tolyltetrazol-2-yl)-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: May have pharmacological properties that could be explored for drug development.

    Industry: Possible applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of “Acetamide, N-(1-ethyl-1-methylprop-2-ynyl)-2-(5-p-tolyltetrazol-2-yl)-” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Acetamide Derivatives: Compounds with similar acetamide groups.

    Tetrazole Derivatives: Compounds containing tetrazole rings.

    Alkyne-Containing Compounds: Molecules with alkyne functional groups.

Uniqueness

The uniqueness of “Acetamide, N-(1-ethyl-1-methylprop-2-ynyl)-2-(5-p-tolyltetrazol-2-yl)-” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H19N5O/c1-5-16(4,6-2)17-14(22)11-21-19-15(18-20-21)13-9-7-12(3)8-10-13/h1,7-10H,6,11H2,2-4H3,(H,17,22)

InChI Key

NVFLMPNHNQSWIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C

Origin of Product

United States

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